4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid
Overview
Description
4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H5BrClNO2. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on a pyridine ring, along with a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the chlorine and carboxylic acid groups.
4-Chloro-5-bromo-2-methylpyridine: Similar but with different positioning of substituents.
6-Methylpyridine-3-carboxylic acid: Lacks the bromine and chlorine atoms.
Uniqueness: 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid is unique due to the specific combination of bromine, chlorine, and methyl groups on the pyridine ring, along with the carboxylic acid functional group.
Properties
IUPAC Name |
4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-6(9)5(8)4(2-10-3)7(11)12/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNKCFKEXAESCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-36-8 | |
Record name | 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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